molecular formula C34H50Br2O2S2 B15222093 1,3-dibromo-5,7-bis(2-butyloctyl)thieno[3,4-f][2]benzothiole-4,8-dione

1,3-dibromo-5,7-bis(2-butyloctyl)thieno[3,4-f][2]benzothiole-4,8-dione

Cat. No.: B15222093
M. Wt: 714.7 g/mol
InChI Key: SXFQPKUGBRDZLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-dibromo-5,7-bis(2-butyloctyl)thieno3,4-fbenzothiole-4,8-dione is a complex organic compound with the molecular formula C18H25Br2NO2S. It is known for its unique structural properties and is often used in various scientific research applications, particularly in the field of organic electronics and photovoltaics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dibromo-5,7-bis(2-butyloctyl)thieno3,4-fThe reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-dibromo-5,7-bis(2-butyloctyl)thieno3,4-fbenzothiole-4,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-dibromo-5,7-bis(2-butyloctyl)thieno3,4-fbenzothiole-4,8-dione is unique due to its specific combination of bromine atoms and butyloctyl groups, which provide a balance of solubility and electronic properties. This makes it particularly suitable for applications in organic electronics and photovoltaics, where both solubility and electronic performance are critical .

Properties

Molecular Formula

C34H50Br2O2S2

Molecular Weight

714.7 g/mol

IUPAC Name

1,3-dibromo-5,7-bis(2-butyloctyl)thieno[3,4-f][2]benzothiole-4,8-dione

InChI

InChI=1S/C34H50Br2O2S2/c1-5-9-13-15-19-23(17-11-7-3)21-25-27-28(32(38)30-29(31(27)37)33(35)40-34(30)36)26(39-25)22-24(18-12-8-4)20-16-14-10-6-2/h23-24H,5-22H2,1-4H3

InChI Key

SXFQPKUGBRDZLR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCC)CC1=C2C(=C(S1)CC(CCCC)CCCCCC)C(=O)C3=C(SC(=C3C2=O)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.